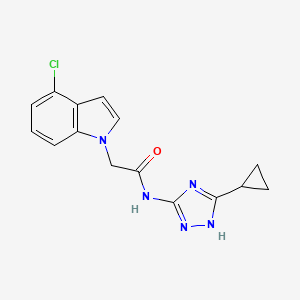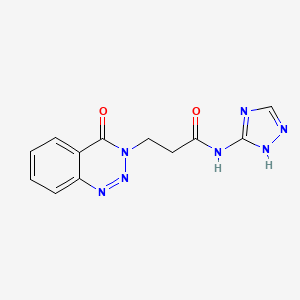![molecular formula C18H23N3O3 B12158466 4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12158466.png)
4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-4,6-dimethylquinoline with 2-chloroethylmorpholine, followed by hydrolysis and subsequent amide formation. The reaction conditions often require the use of organic solvents, such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
2-Hexanone, 4-hydroxy-5-methyl-3-propyl-: Another hydroxylated compound with different applications.
Uniqueness
4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide stands out due to its unique quinoline structure and the presence of both hydroxyl and morpholine moieties
Eigenschaften
Molekularformel |
C18H23N3O3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
5,7-dimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-12-9-13(2)16-15(10-12)20-11-14(17(16)22)18(23)19-3-4-21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,19,23)(H,20,22) |
InChI-Schlüssel |
IZDIZXBRUSWBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NCCN3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12158389.png)

![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12158404.png)

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)

![ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158429.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12158433.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158434.png)
![(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one](/img/structure/B12158436.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12158458.png)
